N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,5-dimethylbenzamide
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Overview
Description
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,5-dimethylbenzamide is a versatile chemical compound with a complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,5-dimethylbenzamide typically involves multiple steps, starting from readily available starting materials. The process generally includes:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving ethylamine and methylated precursors.
Amidation Reaction: The pyrimidine derivative is then reacted with 2,5-dimethylbenzoyl chloride in the presence of a base to form the final benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,5-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,5-dimethylbenzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate certain biological pathways, leading to the desired therapeutic or biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide
- N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pivalamide
Uniqueness
Compared to similar compounds, N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,5-dimethylbenzamide stands out due to its specific structural features, which confer unique chemical and biological properties. These properties make it particularly valuable in targeted drug delivery systems and specialized biochemical studies.
Properties
IUPAC Name |
N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-5-19-16-11-17(23-14(4)22-16)20-8-9-21-18(24)15-10-12(2)6-7-13(15)3/h6-7,10-11H,5,8-9H2,1-4H3,(H,21,24)(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPMEEMXDVYOKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=C(C=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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